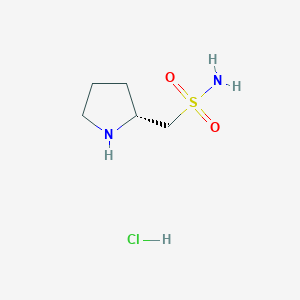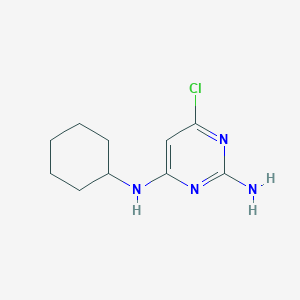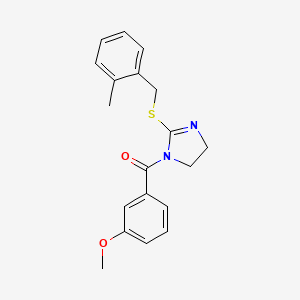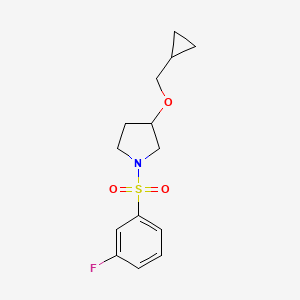![molecular formula C16H20BrNO4 B2918015 Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate CAS No. 1456723-90-2](/img/structure/B2918015.png)
Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate is a complex organic compound known for its unique spiro structure and its utility in various fields of chemical research. The molecule comprises distinct functional groups, including a bromine substituent, a hydroxyl group, and a spiro connection between a chromene and an azetidine moiety, contributing to its chemical diversity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate typically involves multi-step organic reactions Commonly, the starting materials include appropriately substituted chromenes and azetidines, which undergo a sequence of steps such as bromination, hydroxylation, and spirocyclization under controlled conditions
Industrial Production Methods: In an industrial context, the production of this compound must be efficient and scalable. Typically, large-scale synthesis would involve optimized reaction conditions to maximize yield and purity, utilizing flow chemistry or continuous reactors to manage the complex multi-step processes involved. Industrial methods might also incorporate automation and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate undergoes a variety of chemical reactions:
Oxidation: : Conversion of hydroxyl groups to carbonyl functionalities or further to carboxylic acids.
Reduction: : Bromine atoms might be reduced to less reactive alkyl groups.
Substitution: : Halogen substituents like bromine can be substituted via nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions might use nucleophiles such as thiols, amines, or alkoxides under conditions that favor either an SN1 or SN2 pathway.
Major Products: The main products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while substitution reactions might yield various substituted derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Biologically, it might be used in the study of enzyme interactions, given its potential to act as an inhibitor or substrate for certain biochemical pathways.
Medicine: Medically, Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate could be explored for its pharmacological properties, including its potential as a therapeutic agent due to its intricate structure.
Industry: In industry, it might find use in materials science, possibly contributing to the development of new polymers or advanced materials due to its structural characteristics.
Mécanisme D'action
The compound's mechanism of action often involves its interaction with specific molecular targets. For example, the bromine atom can participate in electrophilic addition reactions, while the hydroxyl group might engage in hydrogen bonding or act as a nucleophile. The spiro structure provides a rigid framework that can influence the spatial orientation of reactive sites, affecting its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Tert-butyl (4S)-6-chloro-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate
Tert-butyl (4S)-6-iodo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate
Highlighting Uniqueness: Compared to these similar compounds, Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate is distinguished by the presence of the bromine atom, which imparts specific reactivity patterns and potential biological activity. The bromine substituent, in particular, might confer different electronic effects and steric hindrance, making its chemical behavior and applications unique.
Conclusion
This compound is a fascinating compound with a range of applications in various scientific fields. Its intricate synthesis and unique chemical properties make it a valuable subject of study for chemists, biologists, medical researchers, and industrial scientists alike.
Propriétés
IUPAC Name |
tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-8-16(9-18)7-12(19)11-6-10(17)4-5-13(11)21-16/h4-6,12,19H,7-9H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZPVGEQUMZPE-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C3=C(O2)C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-N-(3-phenylpropyl)-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![4-((1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2917934.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2917938.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2917940.png)
![9-cyclohexyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2917942.png)
![N-[(5-methylfuran-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2917945.png)
![N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2917948.png)
![2-[4-(Dimethylamino)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2917949.png)


![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide](/img/structure/B2917954.png)
![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole](/img/structure/B2917955.png)
